3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
This compound features a benzofuro[3,2-d]pyrimidin-4(3H)-one core substituted at position 3 with a 1,3-benzodioxol-5-ylmethyl group and at position 2 with a (4-methylbenzyl)sulfanyl moiety. The 4-methylbenzylsulfanyl substituent introduces lipophilicity, which may improve membrane permeability.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4S/c1-16-6-8-17(9-7-16)14-33-26-27-23-19-4-2-3-5-20(19)32-24(23)25(29)28(26)13-18-10-11-21-22(12-18)31-15-30-21/h2-12H,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMIAOWIEIXGTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylbenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and benzofuro-pyrimidinone intermediates, followed by the introduction of the benzylsulfanyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylbenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylbenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for applications in drug discovery and development.
Medicine: The compound may exhibit pharmacological properties, making it a candidate for therapeutic research.
Industry: Its chemical properties can be leveraged in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylbenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Benzofuropyrimidinone vs. Benzothienopyrimidinone
- Target Compound: Benzofuropyrimidinone core with oxygen in the fused ring system.
- Analog (): Benzothieno[2,3-d]pyrimidin-4(3H)-one replaces the oxygen atom with sulfur. Impact: Sulfur’s larger atomic radius and lower electronegativity may alter π-π stacking interactions and redox properties compared to oxygen.
Benzofuropyrimidinone vs. Tetrahydro-pyrimidine ()
- Analog : Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-tetrahydro-pyrimidine-5-carboxylate.
Substituent Effects on Bioactivity
- Benzodioxole Group : Common in the target compound and analogs (). This group is associated with improved metabolic stability due to resistance to oxidative degradation.
- Sulfanyl vs. Sulfonyl: The target’s sulfanyl group may act as a hydrogen bond donor, while sulfonyl groups (e.g., ) are stronger electron-withdrawing moieties, affecting target binding .
Physicochemical Properties
- The target’s 4-methylbenzyl group increases lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility.
Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylbenzyl)sulfanyl] benzofuro[3,2-d]pyrimidin-4(3H)-one is a member of the benzofuro-pyrimidine family and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including in vitro and in vivo studies, mechanisms of action, and possible therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on anticancer , antidiabetic , and antimicrobial properties.
Anticancer Activity
Several studies have investigated the anticancer potential of related benzofuro-pyrimidine derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 26 to 65 µM across different lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways, including the MAPK and PI3K/Akt pathways .
Antidiabetic Activity
The compound has shown promise in inhibiting α-amylase, an enzyme crucial for carbohydrate digestion. In vitro studies reported IC50 values of 0.85 µM for related benzodioxol derivatives, indicating strong potential for managing diabetes by controlling postprandial blood glucose levels. In vivo studies using streptozotocin-induced diabetic mice revealed that a derivative significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL , showcasing its efficacy in diabetic management .
Antimicrobial Activity
Benzodioxole derivatives have been noted for their antimicrobial properties against various pathogens. The presence of the benzodioxole moiety is believed to enhance membrane permeability in bacteria, leading to increased efficacy against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .
The biological activities of 3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylbenzyl)sulfanyl] benzofuro[3,2-d]pyrimidin-4(3H)-one can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins.
- Enzyme Inhibition : Competitive inhibition of α-amylase and other enzymes involved in metabolic pathways.
- Antimicrobial Mechanisms : Disruption of bacterial cell membranes and interference with metabolic processes.
Case Studies
- Anticancer Study : A recent study evaluated the effects of a similar compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of 30 µM , coupled with increased levels of pro-apoptotic markers.
- Diabetes Management : In vivo experiments demonstrated that administration of the compound led to improved glycemic control in diabetic mice models, highlighting its potential as a therapeutic agent for diabetes.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
